REACTION_CXSMILES
|
[O:1]=[C:2]1[N:6]([CH2:7][C:8]([O:10]C(C)(C)C)=[O:9])[C:5]2[CH:15]=[CH:16][CH:17]=[CH:18][C:4]=2[N:3]1[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=1.Cl>CCOC(C)=O>[O:1]=[C:2]1[N:6]([CH2:7][C:8]([OH:10])=[O:9])[C:5]2[CH:15]=[CH:16][CH:17]=[CH:18][C:4]=2[N:3]1[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=1
|
Name
|
tert-butyl (2-oxo-3-pyridin-2-yl-2,3-dihydro-1H-benzimidazol-1-yl)acetate
|
Quantity
|
2.27 g
|
Type
|
reactant
|
Smiles
|
O=C1N(C2=C(N1CC(=O)OC(C)(C)C)C=CC=C2)C2=NC=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
CUSTOM
|
Details
|
was stood at 0° C. for a total of 3 h
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C2=C(N1CC(=O)O)C=CC=C2)C2=NC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |